N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide
Description
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide is a thiourea-functionalized benzamide derivative featuring a benzoxazole core. Its structure comprises:
- A carbamothioyl (thiourea) group, which enhances hydrogen-bonding capacity compared to traditional amides .
While direct synthetic details for this compound are absent in the provided evidence, analogous benzoxazole and benzamide derivatives are synthesized via multistep routes involving condensation, hydrazide formation, and nucleophilic substitution (e.g., hydrazine hydrate reflux, aldehyde condensation) . Analytical characterization typically employs HNMR and mass spectrometry (MS) for structural confirmation .
Properties
CAS No. |
590394-71-1 |
|---|---|
Molecular Formula |
C23H18N4O5S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O5S/c1-13-11-14(7-9-18(13)27(29)30)21(28)26-23(33)25-17-12-15(8-10-19(17)31-2)22-24-16-5-3-4-6-20(16)32-22/h3-12H,1-2H3,(H2,25,26,28,33) |
InChI Key |
KHFIDTCAPGMVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate.
Carbamothioylation: The carbamothioyl group is introduced by reacting the methoxyphenyl derivative with thiocarbamoyl chloride.
Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 3-methyl-4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamothioyl groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The benzoxazole moiety is known for its bioactivity, which could be harnessed in therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
(i) Core Heterocycle Modifications
- The benzoxazole ring in the target compound is shared with the analog in , but the latter lacks the carbamothioyl group, replacing it with a simple amide linkage .
- The ethyl-substituted benzoxazole in introduces steric bulk, which may reduce solubility but improve metabolic stability compared to the unsubstituted benzoxazole in the target .
(ii) Substituent Effects
- The 3-methyl-4-nitrobenzamide group in the target contrasts with the 3-chloro-4-methylbenzamide in . The nitro group’s electron-withdrawing nature may increase acidity of adjacent protons and reduce lipophilicity relative to chloro substituents .
- Sulfonyl groups (e.g., in ) enhance water solubility but may reduce membrane permeability compared to nitro or methyl groups .
Implications of Structural Variations
- Bioactivity : Thiourea derivatives (e.g., ) often exhibit antimicrobial or kinase inhibitory activity, whereas sulfonamide analogs () are explored for anticancer applications . The nitro group in the target may confer redox activity, relevant in prodrug designs.
- Solubility and Stability : The nitro group’s polarity may improve aqueous solubility over chloro/methyl analogs, but could increase photodegradation risk .
Biological Activity
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H18N4O3S. Its structure includes a benzoxazole ring, a carbamothioyl group, and a nitro-substituted benzamide moiety. These unique features contribute to its biological activity.
Key Structural Features:
- Benzoxazole Ring: Known for its biological activities, including antimicrobial and anticancer properties.
- Carbamothioyl Group: May enhance interactions with biological targets.
- Nitro Group: Often associated with increased reactivity and potential for therapeutic effects.
Preliminary studies suggest that this compound interacts with specific enzymes or receptors, modulating their activity. This interaction may inhibit certain enzymes involved in disease pathways, indicating its potential as a therapeutic agent.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation: It could modulate receptors involved in inflammatory responses.
- Protein Binding: Evidence suggests it may bind to specific proteins or nucleic acids, altering their functions.
Biological Activity and Therapeutic Applications
The compound has been investigated for various therapeutic effects, particularly in the fields of oncology and anti-inflammatory treatments.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Study on Cytotoxicity:
A study evaluated the cytotoxic effects of the compound on MCF-7 cells. Results demonstrated that treatment led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent . -
Inflammation Model:
Another investigation assessed the anti-inflammatory properties using a lipopolysaccharide (LPS) induced inflammation model in murine macrophages. The compound significantly decreased TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
